(2-Methylphenoxy)acetyl chloride chemical properties
(2-Methylphenoxy)acetyl chloride chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of (2-Methylphenoxy)acetyl Chloride
Abstract
(2-Methylphenoxy)acetyl chloride (CAS No. 15516-43-5) is a highly reactive acyl chloride that serves as a critical intermediate in organic synthesis.[1][2] Characterized by a (2-methylphenoxy) group attached to an acetyl chloride moiety, its chemical behavior is dominated by the electrophilicity of the carbonyl carbon, making it a potent acylating agent. This guide provides a comprehensive overview of its physicochemical properties, synthesis, core reactivity, and significant applications. We delve into the mechanisms of its key reactions—including hydrolysis, esterification, amidation, and Friedel-Crafts acylation—and provide field-proven experimental protocols. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic utility of this versatile compound.
Introduction
(2-Methylphenoxy)acetyl chloride belongs to the acid halide class of organic compounds. Structurally, it is a derivative of acetic acid where one methyl hydrogen is replaced by a 2-methylphenoxy group, and the hydroxyl group is substituted with a chlorine atom. This structure confers significant reactivity, primarily due to the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, which renders the carbonyl carbon highly susceptible to nucleophilic attack.[3]
Its principal utility lies in its function as a precursor for introducing the (2-methylphenoxy)acetyl group into various molecules.[1] This capability is widely exploited in the agrochemical sector for the synthesis of phenoxy herbicides and is of growing interest in the pharmaceutical industry for the development of novel therapeutic agents.
Physicochemical Properties
(2-Methylphenoxy)acetyl chloride is a colorless to light yellow liquid with a pungent odor.[1] Like other acyl chlorides, it is volatile and fumes in moist air due to hydrolysis, which produces hydrochloric acid and the parent carboxylic acid.[4][5] It is soluble in common aprotic organic solvents like ethers and chloroform but reacts violently with water and other protic solvents such as alcohols.[1][6]
Table 1: Core Physicochemical Data for (2-Methylphenoxy)acetyl chloride
| Property | Value | Source(s) |
| CAS Number | 15516-43-5 | [1][2] |
| Molecular Formula | C₉H₉ClO₂ | [1][2] |
| Molar Mass | 184.62 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [1] |
| Odor | Pungent | [1] |
| Boiling Point | 52 °C (126 °F) | |
| Density | 1.104 g/cm³ at 25 °C (77 °F) | |
| Solubility | Soluble in ether, chloroform; Insoluble in water (reacts) | [1] |
Synthesis of (2-Methylphenoxy)acetyl chloride
Acyl chlorides are typically synthesized from their corresponding carboxylic acids. The most common laboratory and industrial method involves the treatment of the parent carboxylic acid, (2-Methylphenoxy)acetic acid, with a chlorinating agent. Thionyl chloride (SOCl₂) is often the reagent of choice due to the gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification.
Caption: Synthesis of (2-Methylphenoxy)acetyl chloride from its parent carboxylic acid.
Protocol 1: General Synthesis from (2-Methylphenoxy)acetic Acid
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Preparation: In a fume hood, charge a round-bottom flask equipped with a reflux condenser and a gas outlet (to scrub HCl and SO₂) with (2-Methylphenoxy)acetic acid (1.0 eq.).
-
Reagent Addition: Add an excess of thionyl chloride (SOCl₂), typically 1.5-2.0 equivalents, either neat or in an inert solvent like dichloromethane or toluene.
-
Reaction: Gently heat the mixture to reflux (approximately 70-80°C) for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Purification: After the reaction is complete, remove the excess thionyl chloride and solvent by distillation under reduced pressure. The resulting crude (2-Methylphenoxy)acetyl chloride can be further purified by fractional vacuum distillation to yield the final product.
Chemical Reactivity and Mechanisms
The reactivity of (2-Methylphenoxy)acetyl chloride is defined by the nucleophilic addition-elimination mechanism.[3][7][8] A nucleophile first attacks the electrophilic carbonyl carbon, breaking the C=O pi bond to form a tetrahedral intermediate. This intermediate is unstable and rapidly collapses, reforming the C=O double bond and expelling the chloride ion, which is an excellent leaving group.
Caption: The general nucleophilic addition-elimination mechanism for acyl chlorides.
Hydrolysis
(2-Methylphenoxy)acetyl chloride reacts vigorously with water to form (2-Methylphenoxy)acetic acid and hydrochloric acid.[6] This reaction is typically undesirable and necessitates handling the compound under anhydrous conditions.[6]
Esterification
The reaction with alcohols produces esters and is a cornerstone of its synthetic utility.[7] The reaction is often performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which neutralizes the HCl byproduct and drives the reaction to completion.[4]
Protocol 2: Ester Synthesis with Ethanol
-
Setup: Dissolve (2-Methylphenoxy)acetyl chloride (1.0 eq.) in anhydrous dichloromethane in a flask under an inert atmosphere (e.g., nitrogen or argon). Cool the flask in an ice bath to 0°C.
-
Addition: Add pyridine (1.1 eq.) followed by the dropwise addition of a solution of ethanol (1.05 eq.) in dichloromethane.
-
Reaction: Allow the mixture to stir at 0°C for 30 minutes and then warm to room temperature, stirring for an additional 2-4 hours.
-
Workup: Quench the reaction with dilute aqueous HCl. Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude ester, which can be purified by chromatography or distillation.
Amidation
Reaction with ammonia, primary amines, or secondary amines yields primary, secondary, or tertiary amides, respectively.[7] Two equivalents of the amine are typically required: one to act as the nucleophile and the second to neutralize the HCl byproduct.
Friedel-Crafts Acylation
In the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃), (2-Methylphenoxy)acetyl chloride can acylate aromatic rings.[9][10] The Lewis acid coordinates with the chlorine atom, generating a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.[11][12] This reaction is a powerful method for forming C-C bonds and synthesizing aryl ketones.[10][13]
Key Applications
The primary application of (2-Methylphenoxy)acetyl chloride is as a reactive intermediate for synthesizing more complex molecules.
Caption: Major synthetic transformations of (2-Methylphenoxy)acetyl chloride.
Agrochemicals
This compound is structurally related to the synthesis of phenoxy herbicides, such as MCPA (2-methyl-4-chlorophenoxyacetic acid).[14][15] While MCPA itself is typically synthesized from 2-methyl-4-chlorophenol and chloroacetic acid, (2-Methylphenoxy)acetyl chloride serves as a key precursor for creating various ester and amide derivatives of related compounds, which can modulate properties like solubility, soil mobility, and biological activity.[14][16]
Pharmaceuticals and Fine Chemicals
The (2-methylphenoxy)acetyl moiety is a structural motif found in various biologically active molecules. The high reactivity of the acetyl chloride allows for its efficient incorporation into complex molecular scaffolds during the synthesis of potential drug candidates and other high-value fine chemicals.[1][17]
Safety and Handling
(2-Methylphenoxy)acetyl chloride is a corrosive and hazardous substance that must be handled with appropriate safety precautions.[1]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side-shields, a face shield, and a flame-retardant lab coat.[18] All manipulations should be performed in a well-ventilated chemical fume hood.[18]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from water, heat, and sources of ignition.[1][6][18] It should be stored under an inert gas atmosphere as it hydrolyzes readily.
-
Hazards: The compound causes severe skin burns and eye damage. Inhalation can irritate the respiratory tract. It reacts violently with water, releasing corrosive HCl gas.[6][19]
-
Disposal: Waste must be disposed of in accordance with local, state, and federal regulations. Do not dispose of it down the drain. It should be treated as hazardous chemical waste.
Conclusion
(2-Methylphenoxy)acetyl chloride is a highly valuable and reactive chemical intermediate. Its utility is centered on the electrophilic nature of its acyl chloride group, which enables efficient acylation of a wide range of nucleophiles. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use in the synthesis of agrochemicals, pharmaceuticals, and other complex organic molecules. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore the full synthetic potential of this compound.
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